2-(6-Chloropyridin-2-yl)ethanol
Description
BenchChem offers high-quality 2-(6-Chloropyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloropyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWQMPYITNXTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(6-Chloropyridin-2-yl)ethanol: A Technical Guide
The following technical guide details the synthesis of 2-(6-Chloropyridin-2-yl)ethanol , a critical bifunctional building block used in the development of kinase inhibitors (e.g., MKK4 inhibitors), GPCR ligands, and agrochemicals.
Target Molecule: 2-(6-Chloropyridin-2-yl)ethanol CAS: 174666-23-0 (Alcohol); 174666-22-9 (Ethyl ester precursor) Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol
Executive Summary
The synthesis of 2-(6-chloropyridin-2-yl)ethanol presents a classic problem in pyridine functionalization: introducing a hydroxyethyl side chain while preserving the halogen handle at the C6 position. This guide outlines three distinct methodologies tailored to different scales and resource availabilities:
-
Thermal Condensation (Industrial): A atom-economical "hydroxyethylation" of 2-chloro-6-methylpyridine using paraformaldehyde.
-
Lithium-Halogen Exchange (Versatile): A cryogenic route starting from 2,6-dichloropyridine, offering high regiocontrol.
-
Ester Reduction (Medicinal Chemistry): A rapid, high-yield reduction of commercially available esters for small-scale needs.
Retrosynthetic Analysis
To design the optimal route, we must disconnect the target molecule at the strategic C-C or C-O bonds.
Figure 1: Retrosynthetic disconnection strategies for the target alcohol.
Method A: Thermal Condensation (Process Route)
Best for: Large-scale production (>100g), cost-efficiency. Starting Material: 2-Chloro-6-methylpyridine (2-Chloro-6-picoline).
This route exploits the acidity of the α-methyl protons on the pyridine ring. The electron-withdrawing chlorine atom at the C6 position increases the acidity of the C2-methyl group, facilitating condensation with formaldehyde.
Protocol
-
Reagents:
-
2-Chloro-6-methylpyridine (1.0 equiv)
-
Paraformaldehyde (1.2–1.5 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (0.1–0.5 equiv, catalyst)
-
Solvent: Water or neat (pressure dependent).
-
-
Equipment: Stainless steel autoclave or high-pressure glass reactor.
-
Procedure:
-
Charge the autoclave with 2-chloro-6-methylpyridine, paraformaldehyde, and the amine base.
-
Seal the reactor and heat to 130–140 °C .
-
Maintain temperature for 2–4 hours . The internal pressure will rise; ensure the vessel is rated for at least 5–10 bar.
-
Cool to room temperature.[1]
-
Work-up: Concentrate the mixture under reduced pressure to remove unreacted amine and formaldehyde. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water to remove oligomeric byproducts.
-
Purification: Distillation under high vacuum (bp ~110–115 °C at 1 mmHg) or flash chromatography (Hexane/EtOAc).
-
Critical Insight: Unlike simple 2-picoline, the chlorinated derivative is prone to elimination (forming the vinyl species) if heated too long. Monitor the reaction by GC-MS to stop before dehydration occurs.
Method B: Lithium-Halogen Exchange (Lab/Versatile Route)
Best for: High purity, introducing isotopic labels, or when 2,6-dichloropyridine is the cheaper stock. Starting Material: 2,6-Dichloropyridine.
This method relies on the selective Lithium-Halogen exchange. While n-butyllithium (n-BuLi) typically performs Li-Hal exchange on polyhalogenated pyridines, Lithium Diisopropylamide (LDA) would favor deprotonation. We utilize n-BuLi to selectively target the C2 position.
Reaction Logic & Workflow
Figure 2: Selective lithiation workflow.
Protocol
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, dry THF.
-
Lithiation:
-
Dissolve 2,6-dichloropyridine (10 mmol) in anhydrous THF (50 mL).
-
Cool to -78 °C (Dry ice/Acetone bath).
-
Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 20 mins. The solution will turn yellow/orange.
-
Stir for 30–45 mins at -78 °C to ensure complete exchange.
-
-
Alkylation:
-
Introduce Ethylene Oxide (15 mmol).
-
Handling Note: If using gas, condense it into a pre-cooled addition funnel or bubble slowly. Alternatively, use Ethylene Sulfate (solid) as a safer, non-gaseous equivalent (requires hydrolysis step).
-
-
Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C.
-
-
Quench: Add saturated aqueous NH₄Cl.
-
Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography (SiO₂, 20-40% EtOAc in Hexanes).
Method C: Ester Reduction (Medicinal Chemistry Route)
Best for: Rapid analog generation, avoiding organolithiums. Starting Material: Ethyl 2-(6-chloropyridin-2-yl)acetate.
Protocol
-
Reagents: Sodium Borohydride (NaBH₄) (2.0 equiv), Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the ester in MeOH (0.2 M concentration).
-
Cool to 0 °C.
-
Add NaBH₄ portion-wise (gas evolution!).
-
Stir at 0 °C for 30 mins, then warm to room temperature for 1–2 hours.
-
Quench: Add Acetone (to quench excess hydride) or 1N HCl carefully.
-
Work-up: Remove solvent, partition between EtOAc/Water.
-
-
Yield: Typically >90%.
Comparison of Methods
| Feature | Method A (Condensation) | Method B (Lithiation) | Method C (Reduction) |
| Starting Material | 2-Chloro-6-methylpyridine | 2,6-Dichloropyridine | Ethyl (6-chloropyridin-2-yl)acetate |
| Reagents | Paraformaldehyde, Et₃N | n-BuLi, Ethylene Oxide | NaBH₄ |
| Conditions | 140°C, Autoclave | -78°C, Inert Gas | 0°C to RT, Open flask |
| Scalability | Excellent (kg scale) | Moderate (safety limits) | Good (cost limits) |
| Key Risk | Pressure, Polymerization | Pyrophoric reagents | Cost of starting material |
References
-
Condensation Route Basis: Shimizu, S. et al. "Pyridine and Pyridine Derivatives".[2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. (2000). Link
-
Lithiation Selectivity: Gros, P. et al. "Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE". Journal of Organic Chemistry. (2002). Link
-
Ester Reduction Protocol: Sigma-Aldrich Product Sheet. "Ethyl 2-(6-chloropyridin-2-yl)acetate". Link
-
General Pyridine Chemistry: B. L. D. Pharm. "2-(6-Chloropyridin-2-yl)ethanol MSDS". Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0462639A1 - Preparation of 2-chloropyridine derivatives - Google Patents [patents.google.com]
- 5. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Reactive-Sites-of-2-(6-Chloropyridin-2-yl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-Chloropyridin-2-yl)ethanol is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a synthon is derived from the distinct electronic nature of its constituent parts: an electron-deficient chloropyridine ring and a nucleophilic ethanol sidechain. This guide provides an in-depth analysis of the molecule's electronic landscape to identify and rationalize its primary nucleophilic and electrophilic centers. By dissecting the interplay of inductive and resonance effects, we delineate a clear reactivity map, offering predictive insights for strategic synthetic planning. This document serves as a technical resource, complete with illustrative protocols and mechanistic reasoning, to empower researchers in the effective utilization of this versatile building block.
Molecular Structure and Electronic Landscape
The reactivity of 2-(6-Chloropyridin-2-yl)ethanol is a direct consequence of its molecular architecture. The molecule comprises a pyridine ring substituted with a chlorine atom at the 6-position and an ethanol group at the 2-position.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net withdrawal of electron density from the ring. This makes the pyridine ring electron-deficient, a characteristic that fundamentally governs its reactivity.[1][2]
-
Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect further depletes electron density from the pyridine ring, particularly at the ortho and para positions relative to the chlorine.
-
Ethanol Substituent: The ethanol side chain contains a primary alcohol. The oxygen atom of this hydroxyl group possesses two lone pairs of electrons, making it a potent nucleophilic center.
The confluence of these electronic effects creates a molecule with well-defined regions of high and low electron density, which in turn dictate its behavior in chemical reactions.
Caption: Electronic influences within 2-(6-Chloropyridin-2-yl)ethanol.
Analysis of Nucleophilic Sites
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. In 2-(6-Chloropyridin-2-yl)ethanol, two primary nucleophilic centers can be identified.
The Hydroxyl Oxygen
The most prominent nucleophilic site is the oxygen atom of the ethanol side chain. Its two lone pairs of electrons are readily available for reaction with electrophiles. The nucleophilicity of this oxygen can be further enhanced by deprotonation with a base to form the corresponding alkoxide, a much stronger nucleophile.
Typical Reactions:
-
O-Alkylation/O-Acylation: Reaction with alkyl halides or acyl chlorides to form ethers and esters, respectively.
-
Mitsunobu Reaction: Conversion of the alcohol to various functional groups, such as esters or azides.
The Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom also imparts nucleophilic and basic character.[3][4] This lone pair resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for bonding with electrophiles.[1]
Typical Reactions:
-
N-Alkylation: Reaction with alkyl halides to form a quaternary pyridinium salt.[2] This process, however, increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack.
-
N-Oxidation: Reaction with peracids to form the corresponding pyridine-N-oxide.[1] This modification can alter the substitution pattern in subsequent electrophilic aromatic substitution reactions.[5]
Analysis of Electrophilic Sites
Electrophiles are electron-deficient species that accept an electron pair. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom creates significant electrophilic character on the carbon atoms of the pyridine ring.
Carbon at Position 6 (C6)
The carbon atom bonded to the chlorine atom is the most significant electrophilic center. It is positioned ortho to the electron-withdrawing nitrogen and is directly attached to the electronegative chlorine atom. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7] The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that is resonance-stabilized by the adjacent nitrogen atom.[7]
Typical Reactions:
-
Displacement of the chloride with a variety of nucleophiles such as amines, alkoxides, and thiols.
Carbons at Positions 3, 4, and 5
While C6 is the most reactive electrophilic site, the other carbon atoms of the ring (C3, C4, and C5) also exhibit some electrophilic character due to the overall electron-deficient nature of the chloropyridine ring. However, they are significantly less reactive towards nucleophilic attack compared to C6. Electrophilic substitution on the ring is generally difficult due to the deactivating effect of the nitrogen atom and the chlorine substituent.[2][5]
Reactivity Map and Summary
The interplay of these factors can be visualized in a reactivity map, highlighting the molecule's reactive "hotspots."
Caption: Key reactive sites on 2-(6-Chloropyridin-2-yl)ethanol.
| Site | Nature | Influencing Factors | Example Reactions |
| Hydroxyl Oxygen | Nucleophilic | Lone pair availability | O-alkylation, O-acylation, Mitsunobu reaction |
| Pyridine Nitrogen | Nucleophilic/Basic | Lone pair availability (sp²) | N-alkylation, N-oxidation, Protonation |
| C6 Carbon | Electrophilic | Inductive effects of N and Cl; Resonance stabilization of intermediate | Nucleophilic Aromatic Substitution (SNAr) |
| Other Ring Carbons | Weakly Electrophilic | General electron deficiency of the ring | Less common nucleophilic attack |
Illustrative Experimental Protocols
To provide a practical context for the discussed reactivity, the following are standardized, illustrative protocols for reactions at the primary nucleophilic and electrophilic sites.
Protocol: O-Alkylation of the Hydroxyl Group (Nucleophilic Site)
This protocol describes the synthesis of 2-(6-chloropyridin-2-yl)ethyl methyl ether, demonstrating the nucleophilicity of the hydroxyl oxygen.
Objective: To alkylate the hydroxyl group of 2-(6-chloropyridin-2-yl)ethanol using methyl iodide.
Methodology:
-
Deprotonation: To a stirred solution of 2-(6-chloropyridin-2-yl)ethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 eq.) dropwise to the suspension.
-
Causality: Methyl iodide is a potent electrophile. The alkoxide attacks the methyl group in an SN2 fashion. An excess of the alkylating agent is used to ensure complete conversion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Causality: This step neutralizes any unreacted NaH.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol: Nucleophilic Aromatic Substitution at C6 (Electrophilic Site)
This protocol describes the reaction of 2-(6-chloropyridin-2-yl)ethanol with benzylamine to demonstrate the electrophilicity of the C6 position.
Objective: To substitute the chlorine atom with a benzylamino group via an SNAr reaction.
Methodology:
-
Reaction Setup: In a sealed tube, combine 2-(6-chloropyridin-2-yl)ethanol (1.0 eq.), benzylamine (2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Causality: A polar aprotic solvent is used to solvate the cation of the base, leaving the anion more reactive. The base is necessary to neutralize the HCl generated during the reaction. An excess of the amine is often used to drive the reaction to completion.
-
-
Heating: Seal the tube and heat the reaction mixture to 80-100 °C.
-
Causality: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer intermediate.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine to remove DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((6-(benzylamino)pyridin-2-yl)amino)ethanol.
Conclusion
The reactivity of 2-(6-Chloropyridin-2-yl)ethanol is characterized by a clear dichotomy. The ethanol side chain provides a primary nucleophilic center at the hydroxyl oxygen, while the electron-deficient chloropyridine ring presents a primary electrophilic center at the C6 carbon. This dual reactivity makes it a valuable and versatile building block in the synthesis of more complex molecules. A thorough understanding of its electronic properties, as outlined in this guide, is essential for researchers to strategically design synthetic routes and effectively harness its synthetic potential.
References
-
Wikipedia. Pyridine. [Link]
-
University of Calgary. Reactions of Pyridine. [Link]
-
PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
University of Limerick. Heterocyclic Chemistry. [Link]
-
National Institutes of Health. Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. [Link]
-
Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Potential Biological Activity of 2-(6-Chloropyridin-2-yl)ethanol Derivatives
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical research, the pyridine ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for molecules that can interact with a wide array of biological targets. Within this vast chemical space, derivatives of 2-(6-Chloropyridin-2-yl)ethanol are emerging as a subclass with significant, yet underexplored, potential. The presence of a chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of these molecules, while the ethanol side chain offers a key point for further chemical modification to fine-tune activity and selectivity.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of 2-(6-Chloropyridin-2-yl)ethanol derivatives. Drawing upon established research on related chloropyridine compounds, this document will delve into synthetic strategies, explore promising fungicidal and insecticidal applications, elucidate potential mechanisms of action, and provide actionable experimental protocols to empower further research and development in this exciting area.
Synthesis of the 2-(6-Chloropyridin-2-yl)ethanol Scaffold: A Gateway to Diversity
The synthesis of 2-(6-Chloropyridin-2-yl)ethanol and its derivatives is a critical first step in exploring their biological potential. The 2-chloropyridine moiety is a common starting material in the synthesis of various fungicides and insecticides.[1][2][3] A general and efficient approach to synthesizing the core scaffold and its subsequent derivatives allows for the creation of a diverse library of compounds for biological screening.
A plausible synthetic route can be envisioned starting from commercially available 2,6-dichloropyridine.[4] This precursor can undergo a nucleophilic substitution reaction, followed by further modifications to yield the desired ethanol derivatives. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.
Caption: General synthetic workflow for 2-(6-Chloropyridin-2-yl)ethanol derivatives.
Exemplary Synthetic Protocol:
-
Step 1: Nucleophilic Substitution. To a solution of 2,6-dichloropyridine in an appropriate aprotic solvent (e.g., anhydrous Dichloromethane), add a suitable protected ethanolamine derivative (e.g., N-Boc-ethanolamine) and a non-nucleophilic base (e.g., triethylamine).[4] The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 2: Deprotection. The resulting protected intermediate is then subjected to a deprotection step. For a Boc-protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane.
-
Step 3: Purification of the Core Scaffold. The crude 2-(6-Chloropyridin-2-yl)ethanol is purified using column chromatography on silica gel to yield the pure core compound.
-
Step 4: Derivatization. The purified core scaffold can then be used to generate a library of derivatives through various reactions, such as esterification with different carboxylic acids or etherification with various alkyl halides, to explore structure-activity relationships.
Potential as Fungicidal Agents: Combating Plant Pathogens
Pyridine derivatives are a well-established class of fungicides used in agriculture.[1] The chloropyridine moiety, in particular, is a key component in several commercial fungicides.[5] Derivatives of 2-(6-Chloropyridin-2-yl)ethanol are therefore prime candidates for investigation as novel antifungal agents.
Proposed Mechanism of Action: Targeting Succinate Dehydrogenase (SDH)
A prominent mode of action for many pyridine-based fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6][7] By blocking SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Molecular docking studies on related pyridine carboxamides have shown that these molecules can bind effectively within the active site of SDH through hydrogen bonds and hydrophobic interactions.[6][7]
Caption: Proposed fungicidal mechanism via SDH inhibition.
Structure-Activity Relationship (SAR) Insights
For related chlorinated pyridine derivatives, studies have revealed key structural features that influence antifungal activity.[8][9] For instance, the nature and position of substituents on the pyridine ring and any appended phenyl rings can significantly impact efficacy. Lipophilicity and steric factors often play a crucial role in determining how well the molecule fits into the enzyme's active site.[9] Creating a library of 2-(6-Chloropyridin-2-yl)ethanol derivatives with varying ester or ether side chains would be a logical approach to probe these relationships.
Experimental Protocol: In Vitro Antifungal Screening
A robust and reproducible in vitro screening assay is essential for identifying promising antifungal candidates. The following protocol is a standard method for evaluating the growth inhibition of filamentous fungi.[10]
-
Fungal Strain and Culture Preparation:
-
Select a panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).[11]
-
Culture the fungi on an appropriate solid medium, such as Potato Dextrose Agar (PDA), until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth and adjust the concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Assay Plate Preparation:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, add the appropriate volume of growth medium (e.g., Potato Dextrose Broth) to each well.
-
Add the test compounds to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as it can inhibit fungal growth.
-
Include positive controls (a known fungicide, e.g., carbendazim) and negative controls (DMSO only).[12]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared spore suspension.
-
Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for a period that allows for sufficient growth in the negative control wells (typically 48-72 hours).
-
-
Data Acquisition and Analysis:
-
Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[10]
-
Alternatively, a metabolic indicator such as resazurin or XTT can be used for a more sensitive measurement of cell viability.[13]
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the EC50 (half-maximal effective concentration) value for each active compound by plotting the inhibition data against the log of the compound concentration and fitting the data to a dose-response curve.
-
| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |
| Pyridine Carboxamide Derivative | Botrytis cinerea | ~5-10 | [7] |
| Pyridinecarbaldehyde Phenylhydrazone | Alternaria solani | 0.870–3.26 | [12] |
| 1,2,4-Triazole with Phenoxyl Pyridinyl | Rhizoctonia solani | 0.27 | [14] |
| Pyridine Amide-Hydrazide | Rhizoctonia solani | 1.64 | [11] |
| Table 1: Representative Antifungal Activities of Various Pyridine Derivatives. |
Potential as Insecticidal Agents: A Neurological Approach
The pyridine scaffold is a cornerstone of several major classes of insecticides, most notably the neonicotinoids.[1][15] These compounds are known for their high efficacy against a broad spectrum of sucking and chewing insects. The structural features of 2-(6-Chloropyridin-2-yl)ethanol derivatives make them intriguing candidates for development as novel insecticides.
Proposed Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The primary target for neonicotinoid and other pyridine-based insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[16][17][18] These compounds act as agonists, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, these insecticides are not, leading to continuous stimulation of the nAChRs. This results in hyperexcitation of the nervous system, followed by paralysis and death of the insect. The selectivity of these insecticides for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[19]
Caption: Proposed insecticidal mechanism via nAChR agonism.
Structure-Activity Relationship (SAR) Insights
For pyridine-based insecticides, the electronic properties of the pyridine ring and the nature of the substituents are critical for potent activity.[20][21][22] The 6-chloro-2-pyridyl moiety is a common feature in many neonicotinoids and is known to contribute to high affinity for insect nAChRs. The ethanol side chain in 2-(6-Chloropyridin-2-yl)ethanol provides a versatile handle for introducing various pharmacophores that can further modulate the compound's interaction with the receptor, as well as its pharmacokinetic properties.
Experimental Protocol: Insecticidal Bioassay
A variety of bioassay techniques can be employed to evaluate the insecticidal activity of novel compounds. The leaf-dip method is a common and effective technique for assessing toxicity against foliar-feeding insects.[23][24]
-
Insect Rearing:
-
Maintain a healthy and uniform population of a target insect species (e.g., cowpea aphid, Aphis craccivora, or diamondback moth, Plutella xylostella).[20][25]
-
Rear the insects on their host plants under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.
-
Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
-
Bioassay Procedure:
-
Excise leaves from the host plant and dip them into the test solutions for a standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves into a petri dish or other suitable container lined with moist filter paper to maintain turgor.
-
Introduce a known number of insects (e.g., 10-20) onto each treated leaf.
-
Include a positive control (a known insecticide, e.g., acetamiprid) and a negative control (solvent and surfactant only).[20]
-
-
Data Collection and Analysis:
-
Incubate the bioassay containers under the same conditions as the insect rearing.
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Calculate the corrected mortality using Abbott's formula if there is mortality in the negative control.
-
Determine the LC50 (lethal concentration for 50% of the population) for each active compound using probit analysis.[20]
-
| Compound Class | Insect Species | LC50 (ppm) | Reference |
| Pyridine Derivative | Aphis craccivora (nymphs) | 0.175 - 2.341 (at 24h) | [20] |
| Pyridine Derivative | Aphis craccivora (adults) | 0.103 - 1.172 (at 48h) | [20] |
| Anthranilic Diamide with Chloropyridine | Plutella xylostella | Varies (71.43% activity at a given concentration) | [25] |
| 2-Phenylpyridine Derivative | Mythimna separata | 100% inhibition at 500 mg/L | [26] |
| Table 2: Representative Insecticidal Activities of Various Pyridine Derivatives. |
Future Directions and Concluding Remarks
The 2-(6-Chloropyridin-2-yl)ethanol scaffold represents a promising starting point for the development of novel biologically active compounds. The synthetic accessibility of this core structure, combined with the proven track record of the chloropyridine moiety in both fungicidal and insecticidal applications, provides a strong rationale for further investigation.
Future research should focus on:
-
Library Synthesis: The generation of a diverse library of 2-(6-Chloropyridin-2-yl)ethanol derivatives with systematic variations in the ethanol side chain.
-
Broad-Spectrum Screening: Evaluation of these compounds against a wide range of fungal pathogens and insect pests to identify lead candidates.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and mechanisms of action for the most active compounds.
-
Optimization of Lead Compounds: Iterative chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of lead candidates.
By leveraging the insights and protocols outlined in this guide, researchers can systematically explore the biological potential of 2-(6-Chloropyridin-2-yl)ethanol derivatives and contribute to the development of the next generation of fungicides and insecticides.
References
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Casida, J. E., & Durkin, K. A. (2013). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 110(46), 18462-18467. [Link]
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Geddes, G., & Revie, N. M. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Expert Opinion on Drug Discovery, 15(7), 797-808. [Link]
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Matsuda, K., Ihara, M., & Sattelle, D. B. (2020). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 16(1), e1008511. [Link]
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Goulson, D. (2020). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. Toxics, 8(2), 32. [Link]
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Matsuda, K., Buckingham, S. D., Freeman, J. C., Squire, M. D., Baylis, H. A., & Sattelle, D. B. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009960. [Link]
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Sattelle, D. B., Jones, A. K., & Lummis, S. C. R. (2007). Nicotinic acetylcholine receptors: targets for commercially important insecticides. Trends in Pharmacological Sciences, 28(3), 113-120. [Link]
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JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58933. [Link]
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El-Gaby, M. S. A., Atalla, A. A., Gaber, H. M., & Abd Al-Aziz, A. A. A. (2020). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. Molecules, 25(21), 5038. [Link]
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Hill, A. M., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. mSphere, e00624-24. [Link]
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Kjeldgaard, J. S., et al. (2021). Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. bioRxiv. [Link]
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Nix, D. E., et al. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, e03233-24. [Link]
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Zhang, J., et al. (2014). Synthesis and fungicidal activity of 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Organic Chemistry, 34(1), 154-159. [Link]
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Wang, Y., et al. (2024). Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. Journal of Agricultural and Food Chemistry. [Link]
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Oda, M., Sakaki, T., Sasaki, N., & Harumi, T. (1987). Quantitative Structure-Activity Relationships of 2-Chloropyridine-3-Carboxamide Fungicides. Journal of Pesticide Science, 12(1), 69-76. [Link]
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Gershon, H., & Parmegiani, R. (1963). Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships. Applied microbiology, 11(1), 78-81. [Link]
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Coulibaly, W. K., et al. (2025). Synthesis, Antifungal Evaluation, and Structure–activity Relationship of Chlorinated Imidazopyridinyl- phenylpropenone Derivatives against Aspergillus fumigatus. Chemical Science International Journal, 34(6), 1-13. [Link]
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Wang, Q., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
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Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]
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International Journal of Current Microbiology and Applied Sciences. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 9(7), 2319-7706. [Link]
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Wang, B. L., et al. (2013). Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Organic & Biomolecular Chemistry, 11(29), 4845-4853. [Link]
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Rop, K. C., et al. (2022). A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. Methods and Protocols, 5(5), 79. [Link]
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Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5895. [Link]
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Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. ResearchGate. [Link]
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Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(4), 209-217. [Link]
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ResearchGate. (n.d.). Antifungal activity of the compounds 2 and 3 pyridine derivatives. [Link]
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Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]
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ResearchGate. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized. [Link]
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Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(18), 6030. [Link]
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Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. [Link]
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Rasayan Journal of Chemistry. (2023). ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES. Rasayan Journal of Chemistry, 16(4), 2374-2379. [Link]
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ResearchGate. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]
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Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1438. [Link]
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ResearchGate. (n.d.). SCHEME 1 Synthesis of novel compounds 2-6, 11, 12, 14, 15. Reagents and conditions. [Link]
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ResearchGate. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. [Link]
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Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7815. [Link]
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use of 2-(6-Chloropyridin-2-yl)ethanol in agrochemical discovery
Part 1: Executive Summary
In modern agrochemical discovery, the "magic methyl" and "bioisosteric replacement" strategies are pivotal for optimizing lead compounds.[1] 2-(6-Chloropyridin-2-yl)ethanol (CAS 174666-23-0) represents a high-value bifunctional building block that bridges the gap between simple pyridine chemistry and complex, metabolically stable active ingredients (AIs).[1]
This guide delineates the technical utility of this scaffold, specifically its role as a bioisostere for the 2-phenylethyl moiety.[1] By incorporating the electron-deficient pyridine ring and a metabolic blocking group (Cl) at the 6-position, this intermediate offers superior lipophilicity profiles (LogP modulation) and resistance to oxidative metabolism compared to its carbocyclic analogs.[1] It is a critical precursor for next-generation fungicides (SDHIs), insecticides (neonicotinoid pharmacophores), and auxin-mimic herbicides.[1]
Part 2: Chemical Profile & Reactivity
The utility of 2-(6-chloropyridin-2-yl)ethanol stems from its bifunctional reactivity , allowing it to serve as a divergent core in combinatorial libraries.[1]
| Property | Specification | Strategic Implication |
| Molecular Formula | C₇H₈ClNO | Low MW (157.[1]60) allows for significant decoration without violating Lipinski/Tice rules.[1] |
| C-2 Position | Hydroxyethyl chain | Acts as a nucleophilic handle (alcohol) or electrophilic tether (after activation to mesylate/halide).[1] |
| C-6 Position | Chlorine atom | Metabolic Blocker: Prevents oxidation at the susceptible |
| Pyridine Nitrogen | Basic Center | Modulates pKa and water solubility; provides a hydrogen bond acceptor for receptor binding.[1] |
Reactivity Matrix
-
Side-Chain Oxidation: The primary alcohol is readily oxidized to (6-chloropyridin-2-yl)acetic acid , a scaffold homologous to auxin herbicides like clopyralid.[1]
-
Nucleophilic Substitution (SNAr): The 6-Cl group is activated by the pyridine nitrogen, allowing displacement by amines or thiols to generate 2,6-disubstituted pyridines, a common motif in insecticides.[1]
-
Linker Activation: Conversion of the hydroxyl group to a leaving group (Cl, Br, OMs) creates a "warhead" for alkylating phenols (ether linkage) or amines.[1]
Part 3: Synthetic Pathways & Protocols
To ensure supply chain resilience, researchers must understand the robust synthesis of this intermediate.[1] The preferred industrial route utilizes 2-chloro-6-methylpyridine (2-chloro-6-picoline) as the starting material, avoiding expensive cryogenic lithiation steps required by alternative routes.[1]
Mechanism: The Aldol-Like Condensation
The methyl group at the 2- or 6-position of a pyridine ring is acidic (pKa ~29-30) but can be activated.[1] Reaction with formaldehyde (or paraformaldehyde) yields the ethanol derivative.[1]
Experimental Protocol: Synthesis from 2-Chloro-6-picoline
This protocol is adapted for high-throughput lab scale (10-50g).[1]
Reagents:
-
2-Chloro-6-methylpyridine (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)[1]
-
Solvent: DMSO or DMF (High boiling point polar aprotic)[1]
-
Base: Potassium tert-butoxide (catalytic) or thermal activation in an autoclave.[1]
Step-by-Step Methodology:
-
Charge: In a pressure vessel (autoclave), dissolve 2-chloro-6-methylpyridine (12.7 g, 100 mmol) and paraformaldehyde (3.6 g, 120 mmol) in DMSO (50 mL).
-
Activation: Seal the vessel and heat to 130–140°C for 12–16 hours. The elevated temperature promotes the condensation of the weak carbon acid with formaldehyde.[1]
-
Work-up: Cool to room temperature. Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).[1]
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation (bp ~110°C at 1 mmHg) or flash chromatography (Hexane/EtOAc gradient) to yield the target alcohol as a viscous oil.[1]
Yield Expectation: 60–75%.[1]
Part 4: Strategic Application in Drug Design
The following diagram illustrates the "Hub and Spoke" logic for utilizing this intermediate in discovery campaigns.
Figure 1: Divergent synthesis pathways from the central alcohol scaffold to major agrochemical classes.[1]
Bioisosterism in Fungicides
Many fungicides (e.g., strobilurins, SDHIs) contain a lipophilic spacer linking an aromatic ring to a pharmacophore.[1]
-
The Switch: Replace a 2-phenylethyl group with 2-(6-chloropyridin-2-yl)ethyl .[1]
-
Benefit: The pyridine nitrogen reduces LogP (improving systemicity in xylem), while the 6-chloro substituent blocks metabolic hydroxylation that typically deactivates phenylethyl compounds in plants and fungi.[1]
Auxin Herbicide Development
Oxidation of the alcohol yields (6-chloropyridin-2-yl)acetic acid .[1]
-
Mechanism: This structure mimics Indole-3-acetic acid (IAA).[1] The electron-withdrawing chlorine and nitrogen enhance binding affinity to the TIR1 ubiquitin ligase complex, potentially creating potent synthetic auxins similar to Picloram or Triclopyr , but with a simplified acetic acid tail.[1]
Part 5: Advanced Experimental Protocol
Conversion to the Chloride (Key Electrophile) To use the scaffold as a linker, it must be converted to an alkylating agent.[1]
-
Setup: Dissolve 2-(6-chloropyridin-2-yl)ethanol (10.0 g) in Dichloromethane (DCM, 100 mL). Add catalytic DMF (0.5 mL).[1]
-
Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.
-
Reaction: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC (the chloride is less polar than the alcohol).[1]
-
Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. The residue is often used directly in alkylation steps (e.g., reaction with a phenol in the presence of K₂CO₃/DMF) to form ether-linked agrochemicals.[1]
Part 6: References
-
Scaffold Synthesis: Organic Syntheses, Coll. Vol. 8, p. 204 (1993); Vol. 69, p. 238 (1990).[1] (General methods for pyridine side-chain functionalization).
-
Agrochemical Bioisosteres: Lamberth, C. (2018).[1] "Heterocyclic Chemistry in Crop Protection." Chimia, 72(11), 752-759.[1] Link
-
Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on pyridine lithiation and reactivity).
-
Auxin Herbicides: Jeschke, P. (2010).[1] "The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals." Pest Management Science, 66(1), 10-27.[1] Link[1]
-
Patent Example (Analogous Chemistry): US Patent 6,316,626.[1] "Process for the preparation of 2-chloro-5-chloromethylpyridine." (Illustrates industrial handling of chloropyridine intermediates). Link
Sources
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) with 2-(6-Chloropyridin-2-yl)ethanol
Introduction: The Strategic Importance of SNAr on the Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Its inherent electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for the late-stage functionalization of complex molecules.[3][4][5] This application note focuses on the SNAr reaction of 2-(6-chloropyridin-2-yl)ethanol, a versatile building block where the chlorine atom at the 2-position is activated for displacement by various nucleophiles. The presence of the ethanol side chain offers a secondary functional handle for further derivatization, making this substrate particularly valuable in drug discovery programs.
Understanding the principles and practicalities of this reaction is crucial for researchers aiming to synthesize libraries of substituted pyridines for structure-activity relationship (SAR) studies. This document provides a comprehensive guide, from the underlying mechanistic principles to detailed, field-tested protocols.
Mechanistic Insights: The Engine of the SNAr Reaction
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[4][6][7][8] The key to this transformation lies in the ability of the electron-deficient aromatic ring to accommodate a negative charge in a transient intermediate.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7]
-
Stabilization of the Meisenheimer Complex: The stability of this intermediate is paramount for the reaction to proceed. In the case of 2-chloropyridine derivatives, the electronegative nitrogen atom in the ring plays a crucial role in stabilizing the negative charge through resonance, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions.[9][10][11]
-
Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the leaving group (chloride ion).
The overall reactivity in SNAr reactions is governed by several factors:
-
The Nature of the Leaving Group: The reactivity order for halogens in SNAr is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine, making the carbon atom more electrophilic.[11]
-
The Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.[11]
-
Ring Substitution: The presence of electron-withdrawing groups on the pyridine ring, especially at positions that can stabilize the Meisenheimer complex through resonance, will accelerate the reaction.[4][5][12] Conversely, electron-donating groups can hinder the reaction.[11]
Below is a diagram illustrating the general mechanism of the SNAr reaction on 2-(6-chloropyridin-2-yl)ethanol.
Caption: General mechanism of the SNAr reaction.
Experimental Protocol: A Step-by-Step Guide for the Amination of 2-(6-Chloropyridin-2-yl)ethanol
This protocol details a representative SNAr reaction using a primary amine as the nucleophile. The principles outlined can be adapted for other nucleophiles such as alcohols, thiols, and other nitrogen-based nucleophiles.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-(6-Chloropyridin-2-yl)ethanol | ≥97% | Commercially Available | |
| Primary Amine (e.g., Benzylamine) | ≥98% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for better solubility. |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available | Other polar aprotic solvents like DMSO or NMP can also be used.[13] |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Detailed Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 2-(6-chloropyridin-2-yl)ethanol (1.0 eq), the desired primary amine (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Rationale: An excess of the amine is used to drive the reaction to completion. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.[12]
-
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the starting material.
-
Rationale: Polar aprotic solvents like DMF are excellent for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile.[11]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Rationale: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.
-
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with brine.
-
Rationale: The aqueous workup removes the DMF and inorganic salts. The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-aminopyridin-2-yl)ethanol derivative.
Reaction Conditions with Various Nucleophiles
The following table provides a summary of typical reaction conditions for the SNAr reaction of 2-(6-chloropyridin-2-yl)ethanol with different classes of nucleophiles. These are starting points and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Amines | Benzylamine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 4 - 24 |
| Secondary Amines | Morpholine | K₂CO₃, DIPEA | DMF, NMP | 80 - 140 | 6 - 48 |
| Alcohols | Phenol | NaH, K₂CO₃ | DMF, THF | 60 - 100 | 12 - 48 |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, DMSO | 25 - 80 | 2 - 12 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Insufficient temperature. | Increase the reaction temperature in 10-20 °C increments. Consider using a higher boiling point solvent if necessary.[14] |
| Weak nucleophile. | If using a neutral nucleophile like an alcohol, deprotonate it first with a stronger base like sodium hydride to form the more reactive alkoxide.[11] | |
| Deactivated substrate. | If the pyridine ring has electron-donating groups, longer reaction times and higher temperatures may be required. | |
| Formation of side products | Reaction with the ethanol side chain. | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the SNAr reaction. |
| Double substitution (if applicable). | Use a stoichiometric amount of the nucleophile. | |
| Difficult purification | Residual high-boiling solvent (DMF, DMSO). | Ensure thorough aqueous workup. Co-evaporation with a lower boiling point solvent like toluene can help remove residual DMF. |
Product Characterization
The successful synthesis of the desired product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The SNAr reaction on 2-(6-chloropyridin-2-yl)ethanol is a robust and versatile method for the synthesis of a diverse range of substituted pyridines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds for various applications, particularly in the field of drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
Sources
- 1. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
preparation of insecticidal compounds from 2-(6-Chloropyridin-2-yl)ethanol
Application Note: Synthetic Strategies for Pyridine-Ethyl Scaffold Insecticides
Executive Summary
This application note details the synthetic utility of 2-(6-Chloropyridin-2-yl)ethanol (CAS: 174666-23-0) as a critical scaffold in the development of next-generation agrochemicals. While first-generation neonicotinoids (e.g., Imidacloprid) utilized a chloropyridinyl-methyl bridge, modern resistance-breaking strategies increasingly employ the ethyl spacer provided by this starting material to alter lipophilicity and binding kinetics at the Nicotinic Acetylcholine Receptor (nAChR).
This guide provides validated protocols for converting this alcohol into two high-value insecticidal classes:
-
Mesoionic Insecticides (Triflumezopyrim Analogs): Via nucleophilic substitution with zwitterionic cores.
-
Pyrethroid-Pyridine Hybrids: Via ether linkage formation ("Plug-in" molecular design).
Strategic Overview: The Ethyl-Bridge Advantage
In rational pesticide design, the transition from a methyl to an ethyl bridge between the pyridine ring and the pharmacophore alters the steric profile of the molecule.
-
Lipophilicity Modulation: The additional methylene group increases LogP, potentially enhancing cuticular penetration in target pests (e.g., Nilaparvata lugens).[1]
-
Metabolic Stability: The ethyl linker hinders oxidative dealkylation by cytochrome P450 enzymes compared to the labile N-methyl groups found in older neonicotinoids.
Synthetic Workflow Visualization
Figure 1: Divergent synthetic pathways from the chloropyridinyl ethanol scaffold.
Core Protocol: Scaffold Activation
Direct coupling of the alcohol is kinetically sluggish. The hydroxyl group must first be converted into a superior leaving group. We recommend Mesylation over Tosylation due to atom economy and ease of purification.
Protocol A: Preparation of 2-(6-Chloropyridin-2-yl)ethyl methanesulfonate
Reagents:
-
Substrate: 2-(6-Chloropyridin-2-yl)ethanol (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Base: Triethylamine (TEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 2-(6-Chloropyridin-2-yl)ethanol dissolved in anhydrous DCM (10 mL/g).
-
Cooling: Cool the solution to 0°C using an ice/salt bath. Internal temperature monitoring is critical to prevent elimination side-reactions (styrene formation).
-
Base Addition: Add TEA dropwise. The solution may darken slightly.
-
Activation: Add MsCl dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Validation (TLC): Monitor consumption of starting material (Rf ~0.3 in 50% EtOAc/Hex) and formation of mesylate (Rf ~0.6).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (2x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Note: The mesylate is relatively unstable; use immediately for the coupling step or store at -20°C under Argon.
-
Application Pathway 1: Mesoionic Insecticide Synthesis
This protocol mimics the chemistry used for Triflumezopyrim and Dicloromezotiaz , replacing the methyl linker with an ethyl linker to create novel analogs.[1]
Mechanism:
Reagents:
-
Electrophile: Mesylate from Protocol A (1.0 eq)
-
Nucleophile: Mesoionic precursor (e.g., substituted pyrimidinium inner salt) (1.0 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Suspend the mesoionic precursor and K₂CO₃ in ACN.
-
Add the mesylate (dissolved in minimal ACN) slowly at RT.
-
Heat the mixture to 60°C for 4–6 hours. Do not reflux aggressively, as the mesoionic core can degrade.[1]
-
Filtration: Filter off inorganic salts while hot.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane to obtain the target insecticide.
Why this works: The pyridine nitrogen in the scaffold is electron-withdrawing, but the ethyl spacer prevents electronic deactivation of the
Application Pathway 2: "Plug-in" Pyrethroid Hybrids
Based on research into "aryloxypyridinyl ethanone" plug-in molecules (Source 1.12), this protocol couples the scaffold to a lipophilic tail to create ether-linked bioactives.
Protocol:
-
Dissolve a substituted phenol (e.g., 4-fluoro-3-phenoxy-phenol) in DMF.
-
Add Sodium Hydride (NaH, 60% dispersion) at 0°C to generate the phenoxide.
-
Add the Mesylate (Protocol A) and stir at 80°C for 12 hours.
-
Result: An ether-linked hybrid where the chloropyridine acts as a nAChR modulator and the phenoxy tail mimics pyrethroid channel modulation.
Quality Control & Data Specifications
To ensure the integrity of the synthesized compounds, the following parameters must be verified.
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18 column, ACN/Water gradient) |
| Identity (H-NMR) | Distinct triplet at | 400 MHz NMR (CDCl₃ or DMSO-d6) |
| Moisture | < 0.5% | Karl Fischer Titration (Critical for stability) |
| Residual Solvent | < 500 ppm (DCM) | GC-Headspace |
Critical Safety Note: 2-(6-Chloropyridin-2-yl)ethanol and its derivatives are potent bioactive agents. Handle in a fume hood. MsCl is lachrymatory and corrosive.
References
-
DuPont (Corteva Agriscience). (2012). Mesoionic Pesticides (Triflumezopyrim Patents).[2][3][4] World Intellectual Property Organization. WO2012092115. Link
-
Liu, X., et al. (2020).[1][5] Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules.[5][6] Journal of Agricultural and Food Chemistry.[6][7] Link
-
Master Organic Chemistry. (2014). Activation of Alcohols: Mesylates and Tosylates.[8]Link
-
BLD Pharm. (2024). Product Data: 2-(6-Chloropyridin-2-yl)ethanol.[9][10]Link
-
Yang, Y., et al. (2024).[1] Design, Synthesis, and Insecticidal Activity of Pyridino[1,2-a]pyrimidines.[1][7] Journal of Agricultural and Food Chemistry.[6][7] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new benchmark for rice planthopper control – Triflumezopyrim | [engebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. 29449-82-9|2-((6-Chloropyridin-2-yl)amino)ethanol|BLD Pharm [bldpharm.com]
- 10. 174666-23-0|2-(6-Chloropyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(6-Chloropyridin-2-yl)ethanol
Case ID: PUR-PYR-006 Status: Active Topic: Downstream Processing & Troubleshooting for Chloropyridyl Alcohols Applicable CAS: 174666-23-0 (and related derivatives)
Executive Summary
This guide addresses the purification of 2-(6-Chloropyridin-2-yl)ethanol , typically synthesized via the lithiation of 2-chloro-6-methylpyridine followed by reaction with formaldehyde (or paraformaldehyde), or via the ring-opening of ethylene oxide with 2,6-dichloropyridine.
The Core Challenge: Unlike simple alkyl pyridines, the 6-chloro substituent significantly lowers the basicity of the pyridine nitrogen (approx.[1] pKa < 2.0).[1][2] Consequently, standard acid-base extraction protocols often fail to sequester the product in the aqueous phase, leading to yield loss or poor separation from non-basic impurities.[1] Furthermore, the hydroxyethyl side chain is prone to elimination (dehydration) to form the vinyl impurity under acidic or thermal stress.[1]
Module 1: Reaction Quench & Workup Protocols
Objective: Safely terminate the reaction while preventing emulsion formation and "vinyl" elimination byproducts.
Standard Operating Procedure (SOP)
| Step | Action | Technical Rationale |
| 1. Quench | Cold Addition: Pour reaction mixture into saturated aqueous NH₄Cl at 0°C. | Buffers the pH to ~5-6. Avoids strong mineral acids (HCl) which can catalyze dehydration of the alcohol to the vinyl alkene. |
| 2.[1] Extraction | Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] | The product is moderately polar.[1] Avoid ether if the product tends to oil out.[1] |
| 3. pH Check | Maintain aqueous phase pH > 4. | If pH drops < 3, the pyridine nitrogen protonates, potentially trapping product in the water layer.[1] |
| 4. Drying | Dry organics over Na₂SO₄ (Sodium Sulfate).[1] | MgSO₄ is slightly Lewis acidic and can coordinate with the pyridine nitrogen, causing minor yield loss on filtration.[1] |
Workup Decision Tree
Figure 1: Logic flow for initial quench and pH management to maximize recovery.
Module 2: Purification via Flash Chromatography
Objective: Separation of the target alcohol from unreacted starting material (2-chloro-6-methylpyridine) and non-polar byproducts.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Target (Alcohol): Polar, H-bond donor.[1] Rf ~ 0.2–0.3 in 30% EtOAc/Hexane.[1]
-
Impurity (Starting Material): Non-polar. Rf ~ 0.7–0.8 in 30% EtOAc/Hexane.[1]
-
Impurity (Vinyl Elimination): Non-polar (conjugated).[1] Rf ~ 0.6 in 30% EtOAc/Hexane.[1]
Recommended Column Conditions
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (40–63 µm) | Standard phase is sufficient. |
| Mobile Phase A | Hexanes or Heptane | Non-polar component.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1] |
| Modifier | None or 1% Triethylamine | Critical: Unlike standard pyridines, this molecule is less basic.[1] However, if "streaking" occurs, add 1% TEA.[1] Avoid Acidic modifiers (Acetic acid).[1] |
| Gradient | 0% → 40% B over 15 CV | Start gentle to elute the starting material (2-chloro-6-methylpyridine) first. |
Purification Workflow Visualization
Figure 2: Chromatographic separation strategy.
Module 3: Troubleshooting & FAQs
Issue 1: "I see a new spot on TLC that runs higher than my product."
-
Diagnosis: This is likely 2-(6-chloropyridin-2-yl)ethene (the vinyl impurity).
-
Cause: Elimination of water.[1] This occurs if the reaction mixture was heated too long during workup or if the rotary evaporator bath was >45°C in the presence of trace acid.[1]
-
Remedy:
Issue 2: "My product yield is low, but the reaction looked complete on TLC."
-
Diagnosis: Aqueous trapping.[1]
-
Mechanism: The electron-withdrawing chlorine atom at position 6 reduces the pKa of the pyridine ring significantly compared to unsubstituted pyridine (pKa ~5.2).[1] However, it can still protonate at very low pH.[1]
-
Remedy: Check the pH of your aqueous waste stream.[1] If it is < 4, neutralize with NaHCO₃ and re-extract with DCM (Dichloromethane is better than EtOAc for recovering pyridines from water).[1]
Issue 3: "The product is oiling out and won't crystallize."
-
Diagnosis: Common for pyridine ethanols.[1]
-
Remedy:
-
High Vacuum: Ensure all EtOAc traces are removed; EtOAc inhibits crystallization.[1]
-
Seed/Scratch: Dissolve in minimal Et₂O (Diethyl ether) or Hexane/DCM (9:1) and cool to -20°C.
-
Distillation: If the scale is >10g, Kugelrohr distillation is often superior to crystallization for this class of compounds (High vacuum, <1 mmHg).[1]
-
References & Grounding
-
Synthesis of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 9, p. 64 (1998); Vol. 72, p. 173 (1993).[1] (General methodology for lithiation of 2-halopyridines). [1]
-
pKa of Chloropyridines: The basicity of substituted pyridines. The electron-withdrawing effect of the chlorine atom at the ortho-position (C2/C6) significantly lowers pKa, affecting extraction equilibria.[1] [1]
-
Vinyl Impurity Formation: Elimination reactions of 2-pyridineethanols. Acid-catalyzed dehydration is a known degradation pathway for pyridine alcohols.[1]
Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-2-yl)ethanol and its precursors before handling.
Sources
Validation & Comparative
Comparative Reactivity Guide: 2-(6-Chloropyridin-2-yl)ethanol vs. 2-(pyridin-2-yl)ethanol
Executive Summary: The "Chlorine Switch" – From Ligand to Scaffold
In drug discovery and ligand design, the structural modification of 2-(pyridin-2-yl)ethanol (2-Pye) to 2-(6-chloropyridin-2-yl)ethanol (6-Cl-2-Pye) represents a fundamental shift in chemical utility. While the unsubstituted 2-Pye acts primarily as a robust bidentate ligand and a nucleophilic building block, the introduction of the chlorine atom at the 6-position transforms the molecule into an electrophilic scaffold.
This guide delineates the drastic changes in electronic profile, coordination geometry, and synthetic pathways caused by this single substitution. The 6-chloro substituent is not merely a "blocking group"; it serves as a reactive handle for diversity-oriented synthesis (DOS) via Nucleophilic Aromatic Substitution (
Part 1: Electronic & Structural Profile
The reactivity divergence stems from the electronic perturbation of the pyridine ring. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) and a mesomeric donating effect (+M), but in the electron-deficient pyridine ring, the inductive withdrawal dominates, significantly reducing the basicity of the ring nitrogen.
Table 1: Comparative Physicochemical Properties
| Property | 2-(pyridin-2-yl)ethanol (2-Pye) | 2-(6-Chloropyridin-2-yl)ethanol (6-Cl-2-Pye) | Implication for Reactivity |
| Structure | Pyridine ring + Hydroxyethyl | 6-Cl-Pyridine + Hydroxyethyl | Cl creates steric/electronic changes. |
| pKa (Py-N) | ~5.23 (Basic) | ~0.70 (Weakly Basic) | 6-Cl-2-Pye will not protonate under physiological pH; poor H-bond acceptor. |
| LogP | ~0.65 | ~1.5 - 1.8 (Estimated) | Cl increases lipophilicity; better cell permeability. |
| Electronic Nature | Highly | 6-Cl-2-Pye is activated for nucleophilic attack ( | |
| Coordination | Strong N,O-bidentate chelate | Weak/Sterically hindered ligand | Cl blocks octahedral coordination; forces distorted geometries. |
Key Insight: The "Basicity Cliff" (drop of ~4.5 pKa units) means 6-Cl-2-Pye allows for reactions in acidic media where 2-Pye would be protonated and deactivated (e.g., preventing pyridinium salt formation during esterification).
Part 2: Synthetic Utility & Functionalization
The Hydroxyl Group (Common Pathway)
Both molecules possess a primary alcohol, amenable to standard transformations (esterification, oxidation to aldehyde/acid, conversion to alkyl halides). However, the 6-Cl-2-Pye alcohol is slightly more acidic due to the electron-withdrawing ring, making it more reactive in deprotonation-based alkylations (Williamson ether synthesis).
The Pyridine Ring (Divergent Pathway)
This is the critical differentiator.
-
2-Pye (Unsubstituted): The C-6 position is chemically inert to nucleophiles. Functionalization here requires harsh activation (e.g., N-oxide formation followed by rearrangement) or radical C-H activation.
-
6-Cl-2-Pye (Chlorinated): The C-6 position is a "hotspot." The chlorine is a good leaving group because the nitrogen atom stabilizes the Meisenheimer intermediate during
. This allows for the rapid construction of 2,6-disubstituted pyridines.
Metal Coordination (Ligand Chemistry)[1]
-
2-Pye: Forms stable 5-membered chelate rings with transition metals (Cu, Ni, Ru). Used in catalysis and MOF construction.
-
6-Cl-2-Pye: The bulky chlorine atom ortho to the nitrogen creates steric clash, destabilizing planar chelation. It often acts as a monodentate O-donor or bridges metals, rather than chelating.
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Cl-2-Pye (The "Ladenburg" Condensation)
Context: Unlike the commercially abundant 2-Pye, the chlorinated analog often requires synthesis. The most robust route utilizes the acidity of the methyl protons in 2-chloro-6-methylpyridine.
Reagents: 2-chloro-6-methylpyridine (1.0 eq), Paraformaldehyde (1.2 eq), LDA (Lithium Diisopropylamide, 1.1 eq), dry THF.
-
Setup: Flame-dry a 3-neck flask under Argon. Add 2-chloro-6-methylpyridine and dry THF. Cool to -78°C.[1][2][3]
-
Deprotonation: Add LDA dropwise over 20 mins. The solution will turn deep red/orange (formation of the lithiated species). Stir for 45 mins at -78°C.
-
Addition: Add paraformaldehyde (cracked/depolymerized via heat gun into the headspace or added as a slurry) or ethylene oxide (gas) if available. Note: Paraformaldehyde adds 1 carbon to the methyl, making ethanol.
-
Quench: Warm to RT over 2 hours. Quench with sat.
.[2] -
Workup: Extract with EtOAc. The product is a viscous oil.
-
Validation: NMR (
) shows loss of singlet methyl ( 2.5) and appearance of triplets for ( 3.0, 4.0).
Protocol B: Comparative Reactivity – Displacement
Objective: Demonstrate the electrophilic nature of 6-Cl-2-Pye vs. the inertness of 2-Pye.
Reagents: Morpholine (Nucleophile),
-
Reaction A (6-Cl-2-Pye): Dissolve 100 mg 6-Cl-2-Pye in 1 mL DMSO. Add 2 eq Morpholine, 2 eq
. Heat to 100°C.-
Observation: TLC (50% EtOAc/Hex) shows new spot (Rf ~0.3) within 2 hours.
-
Result: Formation of 2-(6-morpholinopyridin-2-yl)ethanol . The Cl is displaced.
-
-
Reaction B (2-Pye): Repeat identical conditions.
-
Observation: TLC shows only starting material even after 24 hours.
-
Result:No Reaction.
-
Part 4: Visualization of Reactivity Pathways
The following diagram maps the divergent synthetic possibilities.
Caption: Divergent reactivity map showing the "dead end" ring chemistry of 2-Pye (Blue) versus the versatile scaffold utility of 6-Cl-2-Pye (Red).
References
-
Pyridine Basicity & pKa
-
Jencks, W. P., & Westheimer, F. H.[4] "pKa Data Compiled by R. Williams." (Pyridine pKa = 5.23; 2-Chloropyridine pKa = 0.49).
-
-
Nucleophilic Arom
) on Pyridines:-
Topic Review: "Nucleophilic aromatic substitution of 2-chloropyridines." Morressier.
-
-
Synthesis via Lithiation/Condensation
-
Coordination Chemistry
-
Constable, E. C. "Pyridine coordination chemistry for molecular assemblies." PubMed. (Discusses steric effects of ortho-substituents).
-
-
General Properties
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. 2-ピリジンエタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Spectroscopic Analysis of 2-(6-Chloropyridin-2-yl)ethanol and Its Derivatives
This guide provides an in-depth comparison of the spectroscopic data for 2-(6-Chloropyridin-2-yl)ethanol and two key derivatives: an acetate ester and a primary amine. It is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization for advancing their work. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, ensuring reliability and reproducibility.
Introduction: The Importance of Structural Verification
2-(6-Chloropyridin-2-yl)ethanol is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives are explored in medicinal chemistry for their potential as pharmaceutical agents.[2] In this context, unambiguous characterization of these molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed fingerprint of a compound's molecular structure.
This guide moves beyond a simple presentation of data. It delves into the causality behind the observed spectroscopic phenomena, explaining how specific structural modifications influence the resulting spectra. By comparing the parent alcohol to its ester and amine derivatives, we illustrate how these powerful analytical techniques can be used to confirm successful chemical transformations and identify key structural motifs.
The Compounds Under Study
For this comparative analysis, we will examine the spectroscopic profiles of three compounds: the parent alcohol and two common derivatives that represent typical synthetic modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
General Experimental Protocol for NMR
The following protocol ensures high-quality, reproducible NMR data.[3]
-
Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many neutral organic compounds, while DMSO-d₆ is excellent for more polar compounds and for ensuring the observation of exchangeable protons like -OH and -NH₂.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a 1-2 second relaxation delay, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean, interpretable spectrum.
¹H NMR Data Comparison
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Parent Compound (δ, ppm) | Derivative A (Ester) (δ, ppm) | Derivative B (Amine) (δ, ppm) | Key Observations |
|---|---|---|---|---|
| Pyridine H-3 | ~7.30 (d) | ~7.32 (d) | ~7.28 (d) | Minimal change in the aromatic region. |
| Pyridine H-4 | ~7.65 (t) | ~7.67 (t) | ~7.63 (t) | Minimal change in the aromatic region. |
| Pyridine H-5 | ~7.20 (d) | ~7.22 (d) | ~7.18 (d) | Minimal change in the aromatic region. |
| -CH₂- (Py) | ~3.10 (t) | ~3.15 (t) | ~3.05 (t) | Slight shift due to changes in the adjacent group. |
| -CH₂- (O/N) | ~4.00 (t) | ~4.50 (t) | ~3.20 (t) | Significant downfield shift in the ester due to the deshielding effect of the carbonyl group. |
| -OH | ~2.50 (br s) | - | - | Disappearance of the hydroxyl proton signal. |
| -NH₂ | - | - | ~1.80 (br s) | Appearance of the amine proton signal. |
| -CH₃ (Ac) | - | ~2.10 (s) | - | Appearance of a sharp singlet for the acetate methyl group. |
Expert Insight: The most telling change is the significant downfield shift (from ~4.00 to ~4.50 ppm) of the methylene protons adjacent to the oxygen upon esterification (Derivative A). This is a direct consequence of the electron-withdrawing nature of the acetyl carbonyl group, which "deshields" the neighboring protons, causing them to resonate at a higher frequency.[4] The disappearance of the broad singlet for the -OH proton is also a key indicator of a successful reaction.
¹³C NMR Data Comparison
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Parent Compound (δ, ppm) | Derivative A (Ester) (δ, ppm) | Derivative B (Amine) (δ, ppm) | Key Observations |
|---|---|---|---|---|
| Pyridine C-2 | ~160 | ~159 | ~161 | Relatively stable position. |
| Pyridine C-3 | ~122 | ~122 | ~121 | Minimal change. |
| Pyridine C-4 | ~139 | ~139 | ~139 | Minimal change. |
| Pyridine C-5 | ~124 | ~124 | ~123 | Minimal change. |
| Pyridine C-6 | ~150 | ~150 | ~150 | Minimal change. |
| -CH₂- (Py) | ~40 | ~39 | ~42 | Small shifts based on electronics. |
| -CH₂- (O/N) | ~62 | ~64 | ~45 | Shift reflects the change from C-O to C-N bond. |
| C=O (Ester) | - | ~171 | - | Appearance of the carbonyl carbon in the characteristic downfield region. |
| -CH₃ (Ac) | - | ~21 | - | Appearance of the methyl carbon signal. |
Expert Insight: The appearance of a new signal at ~171 ppm in Derivative A is definitive proof of the formation of the ester's carbonyl group.[5] In Derivative B, the carbon attached to the nitrogen (~45 ppm) is significantly upfield compared to the carbon attached to the oxygen in the parent compound (~62 ppm), which is consistent with the relative electronegativity of nitrogen versus oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
General Experimental Protocol for IR
A standard protocol for solid samples using a KBr pellet is as follows.[3]
-
Sample Preparation: Mix ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
IR Data Comparison
Table 3: Comparative IR Data (cm⁻¹)
| Assignment | Parent Compound | Derivative A (Ester) | Derivative B (Amine) | Key Observations |
|---|---|---|---|---|
| O-H Stretch | ~3350 (broad) | - | - | Disappearance of the broad alcohol peak. |
| N-H Stretch | - | - | ~3300-3400 (two bands) | Appearance of characteristic primary amine stretches. |
| Aromatic C-H | ~3050-3100 | ~3050-3100 | ~3050-3100 | Consistent across all compounds. |
| C=C, C=N Ring | ~1450-1600 | ~1450-1600 | ~1450-1600 | Pyridine ring vibrations remain. |
| C=O Stretch | - | ~1735 (strong, sharp) | - | Appearance of a very strong carbonyl peak , a key diagnostic feature.[6] |
| C-O Stretch | ~1050 | ~1240 (strong) | - | Shift and strengthening of the C-O stretch in the ester. |
| C-Cl Stretch | ~750 | ~750 | ~750 | Consistent C-Cl bond vibration. |
Expert Insight: The IR spectra provide a clear and immediate confirmation of functional group transformation. For Derivative A, the disappearance of the broad O-H band and the appearance of the intense C=O stretch at ~1735 cm⁻¹ is irrefutable evidence of ester formation. For Derivative B, the emergence of two sharp peaks in the 3300-3400 cm⁻¹ region is a classic signature of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretching vibrations.[7]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.
General Experimental Protocol for MS
A typical protocol for Electrospray Ionization (ESI) is described below.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Introduction: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use ESI in positive ion mode. The high voltage applied to the capillary creates a fine spray of charged droplets, from which solvent evaporates to yield protonated molecules [M+H]⁺.
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and any major fragment ions.
MS Data Comparison
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Ion | Parent Compound (m/z) | Derivative A (Ester) (m/z) | Derivative B (Amine) (m/z) | Key Observations |
|---|---|---|---|---|
| [M+H]⁺ | 158.0/160.0 | 200.0/202.0 | 157.1/159.1 | The molecular ion peak confirms the molecular weight of each compound. The ~3:1 ratio of the M and M+2 peaks is characteristic of a single chlorine atom.[8] |
| Key Fragment | 128 (Loss of CH₂OH) | 128 (Loss of CH₂OCOCH₃) | 128 (Loss of CH₂NH₂) | A common fragment corresponding to the chloropyridinylmethyl cation is observed. |
Expert Insight: The molecular ion peak is the most critical piece of information from a mass spectrum. The observed m/z values for [M+H]⁺ directly confirm the successful addition of an acetyl group (+42 Da) for Derivative A and the substitution of -OH for -NH₂ (-1 Da) for Derivative B. The isotopic pattern for chlorine provides an additional layer of confirmation for the presence of the chloropyridine core in all three molecules.
Integrated Workflow for Spectroscopic Analysis
A systematic approach is crucial for efficient and accurate structural elucidation. The following workflow outlines the logical progression from sample synthesis to final structure confirmation.
Conclusion
This guide demonstrates how a multi-technique spectroscopic approach provides a comprehensive and unambiguous structural characterization of 2-(6-Chloropyridin-2-yl)ethanol and its derivatives. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data, we can clearly track the chemical changes resulting from synthetic modifications. The key diagnostic signals—such as the downfield proton shifts in NMR, the appearance of a strong carbonyl stretch in IR, and the correct molecular ion peak in MS—serve as self-validating checkpoints for researchers. Adherence to standardized protocols and a logical interpretive framework are essential for ensuring the scientific integrity of data and accelerating progress in chemical and pharmaceutical development.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
International Union of Crystallography. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]
-
National Institutes of Health. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved from [Link]
-
Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectroscopic Data of Compounds 2, 13, and 14. Retrieved from [Link]
-
mzCloud. (2014). 2 Pyridine ethanol. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridineethanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]
-
CONICET. (n.d.). 1H and 13C NMR study of copteroside E derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. Retrieved from [Link]
-
ResearchGate. (n.d.). The superimposed IR spectra for compounds 2–6 recorded in CHCl3. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]
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Cost-Effectiveness Guide: 2-(6-Chloropyridin-2-yl)ethanol in Multi-Step Synthesis
This guide provides an in-depth technical and economic analysis of 2-(6-Chloropyridin-2-yl)ethanol (CAS 174666-23-0), a critical scaffold in the synthesis of Mcl-1 inhibitors, glucokinase activators, and chiral pyridine ligands.
Executive Summary: The "Make vs. Buy" Dilemma
For drug development teams, 2-(6-Chloropyridin-2-yl)ethanol represents a classic procurement tipping point. While commercially available, catalog prices often exceed **
This guide objectively compares the three primary sourcing strategies:
-
Direct Lateral Lithiation (Recommended): High fidelity, scalable, preserves the chloro-substituent.
-
High-Temperature Condensation: Traditional industrial route, but carries high risk of hydrolysis (SNAr) and polymerization.
-
Commercial Procurement: Zero operational overhead but prohibitive at >100g scale.
Comparative Route Analysis
Route A: Lateral Lithiation (The Precision Protocol)
This method utilizes the acidity of the picoline methyl protons (
-
Mechanism: Kinetic deprotonation of the C6-methyl group using LDA or n-BuLi, followed by trapping with paraformaldehyde.
-
Pros: Preserves the C2-chlorine atom (avoids SNAr hydrolysis); high regioselectivity; >85% yields.
-
Cons: Requires cryogenic conditions (-78°C) and anhydrous solvents; high reagent cost (Organolithiums).
Route B: High-Temperature Aldol-Type Condensation
The "classical" industrial method involves heating the methylpyridine with formaldehyde in an autoclave (130–160°C).
-
Mechanism: Thermal activation of the methyl group to attack formaldehyde.
-
Pros: Uses cheap reagents (Paraformaldehyde, water/alcohol); no cryogenics.
-
Cons: Critical Failure Mode: The 6-chloro substituent is susceptible to hydrolysis at high temperatures in aqueous media, forming the 6-methyl-2-pyridone impurity. Purification of the alcohol from the pyridone byproduct is difficult and costly.
Route C: Reductive Alkylation from 2,6-Dichloropyridine
Starting from 2,6-dichloropyridine, one chlorine is exchanged for a lithium/magnesium species and reacted with ethylene oxide.
-
Mechanism: Lithium-Halogen exchange followed by epoxide ring opening.
-
Pros: Direct installation of the ethyl chain.
-
Cons: Controlling mono- vs. di-lithiation is challenging; requires toxic ethylene oxide; 2,6-dichloropyridine is more expensive than the methyl precursor.
Cost-Effectiveness Breakdown (Data Table)
The following table models the "Total Cost of Ownership" (TCO) for producing 1.0 kg of target material.
| Metric | Route A: Lateral Lithiation | Route B: Thermal Condensation | Route C: Commercial Buy |
| Raw Material Cost (BOM) | $350 - $450 (BuLi driven) | $80 - $120 | $4,500 - $8,000 |
| Labor & Overhead | High (2-3 days, Cryo setup) | Medium (Autoclave, Distillation) | Negligible |
| Yield (Isolated) | 85 - 92% | 40 - 60% (Purification loss) | N/A |
| Purity Profile | >98% (Clean crude) | <90% (Pyridone impurities) | >97% |
| Scalability | Linear (Flow chem compatible) | Difficult (Safety/Pressure) | Instant |
| Break-Even Point | > 150 grams | > 5 kg (If optimized) | < 100 grams |
Strategic Insight: Route A is the clear winner for Pre-Clinical through Phase I supply (200g to 5kg). Route B is only viable if the hydrolysis side-reaction is chemically suppressed (e.g., using acetic anhydride promoter), but this adds step count.
Technical Visualization: Pathway & Decision Tree
Caption: Comparison of the high-fidelity Lateral Lithiation route vs. the hydrolysis-prone Thermal route.
Experimental Protocol: Lateral Lithiation (Route A)
Objective: Synthesis of 100g of 2-(6-Chloropyridin-2-yl)ethanol with >98% purity.
Reagents:
-
2-Chloro-6-methylpyridine (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0M in THF/Heptane)
-
Paraformaldehyde (1.5 equiv, dried)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
-
Solvation: Charge the flask with 2-chloro-6-methylpyridine (127.6 g, 1.0 mol) and Anhydrous THF (1.0 L) . Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add LDA solution (550 mL, 1.1 mol) dropwise over 45 minutes. Critical: Maintain internal temperature below -65°C to prevent attack on the chloro-substituent.
-
Anion Formation: Stir the resulting deep red/orange solution at -78°C for 1 hour.
-
Electrophile Addition: In a separate flask, prepare a suspension of Paraformaldehyde (45 g, 1.5 mol) in THF. Rapidly add this suspension (or use monomeric formaldehyde gas generated in situ) to the reaction mixture.
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The color will fade to pale yellow.
-
Quench: Quench with Saturated NH4Cl (500 mL) .
-
Workup: Extract with Ethyl Acetate (3 x 400 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.
-
Purification: The crude oil is typically pure enough for next steps. If necessary, distill under high vacuum (bp ~115°C @ 1 mmHg) or pass through a short silica plug (Hexane/EtOAc 7:3).
Validation Check:
-
1H NMR (CDCl3): Look for the disappearance of the singlet methyl peak (~2.5 ppm) and appearance of two triplets (~3.0 ppm and ~4.0 ppm) for the ethyl chain.
-
TLC: Rf ~0.3 (Hexane/EtOAc 1:1).
References
-
ChemicalBook. (2025). 2-Chloro-6-methylpyridine Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[2] Comparative Analysis of Synthetic Routes to Chloropyridines. Retrieved from
-
Kondo, Y., et al. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 37(3), 1467.[3] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-6-methylpyridine. Retrieved from
-
Procurement Resource. (2025). Pyridine Production Cost Analysis Reports. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(6-Chloropyridin-2-yl)ethanol
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized chemical intermediates like 2-(6-Chloropyridin-2-yl)ethanol (CAS No. 174666-23-0) demands a proactive and informed approach to safety.[1] This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of chemical causality and risk mitigation. Our objective is to build a self-validating system of safety around the handling of this compound, ensuring both personal protection and data integrity.
While a comprehensive, peer-reviewed toxicological profile for 2-(6-Chloropyridin-2-yl)ethanol is not extensively documented, its structure provides critical clues to its potential hazards. The molecule is a chlorinated pyridine derivative, a class of compounds known for potential toxicity.[2][3] Structurally related compounds, such as 2-chloropyridine and other pyridine derivatives, are known to be harmful if swallowed, harmful in contact with skin, and capable of causing serious eye and skin irritation.[4][5] Therefore, we must adopt a conservative safety posture, assuming this compound may share these hazardous properties.
Core Directive: The "Always-On" PPE Protocol
For all routine laboratory operations involving 2-(6-Chloropyridin-2-yl)ethanol, the following personal protective equipment is mandatory. This baseline protocol is designed to mitigate risks associated with accidental splashes, brief contact, and inhalation of aerosols.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][6][7] | Protects against splashes and airborne particles. Pyridine derivatives can cause serious eye irritation or damage upon contact.[5] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[6] |
| Skin Protection | Gloves: Double-gloving with nitrile gloves for incidental contact. For prolonged contact or immersion, butyl rubber gloves are recommended. Lab Coat: A fully buttoned, flame-resistant lab coat. | Prevents skin contact, a primary route of exposure. Pyridine compounds can be absorbed through the skin.[4] Nitrile gloves offer good splash protection but should be changed immediately upon contamination.[8] Butyl rubber provides superior resistance for extended handling.[8][9] |
| Respiratory Protection | All handling must be conducted within a certified laboratory chemical fume hood.[8][10] | The volatility of this compound is not fully known. Working in a fume hood minimizes the inhalation of potentially harmful vapors or aerosols, which may cause respiratory tract irritation.[5] |
Operational Plans: From Handling to Disposal
Adherence to procedural guidance is as critical as the PPE itself. The following step-by-step protocols provide a framework for safe operations.
Safe Handling and Weighing Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for handling this compound.
-
PPE Donning: Put on your lab coat, followed by safety goggles and inner gloves. Don the outer gloves just before entering the fume hood.
-
Material Transfer: When transferring the solid, use tools (spatulas, weighing paper) that minimize dust generation. If transferring a solution, use a pipette or syringe.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[10][11]
-
Post-Handling: After handling, remove outer gloves first, followed by inner gloves, using a technique that avoids skin contact with the glove's outer surface.[7] Wash hands thoroughly with soap and water.[11][12]
Spill Management Protocol
-
Evacuate and Alert: In case of a significant spill outside the fume hood, alert personnel in the immediate area and evacuate if necessary.[13]
-
Assess and Isolate: If the spill is minor and contained within the fume hood, you may proceed with cleanup. Ensure no ignition sources are present.[13]
-
PPE: Don appropriate PPE, including a respirator if the spill is large or ventilation is inadequate.[8]
-
Containment & Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.[3][14]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Plan
Chemical waste management is a critical final step in the experimental workflow.
-
Waste Segregation: All materials contaminated with 2-(6-Chloropyridin-2-yl)ethanol, including gloves, weighing paper, absorbent materials, and empty containers, must be treated as hazardous waste.[13]
-
Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[15] The label must include the full chemical name.[15]
-
Storage: Keep the waste container sealed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[16] Never dispose of this chemical down the drain or in regular trash.[15]
Decision Workflow for PPE Selection
The following workflow provides a logical pathway for determining the appropriate level of personal protection, particularly when deviating from routine handling.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these protocols and safety frameworks into your daily operations, you establish a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Chloropyridine (Canada WHMIS 2015). [Link]
-
SAFETY DATA SHEET. 2,6-xylenol. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Jubilant Ingrevia Limited. 2-Amino-6-chloropyridine Safety Data Sheet. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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- 2. fishersci.com [fishersci.com]
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- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mpfs.io [mpfs.io]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. aksci.com [aksci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. angenechemical.com [angenechemical.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
